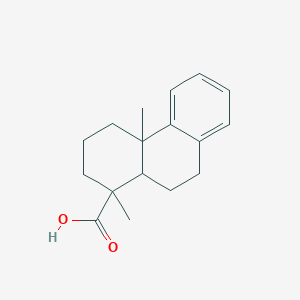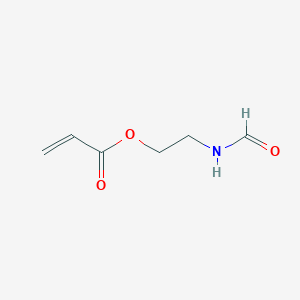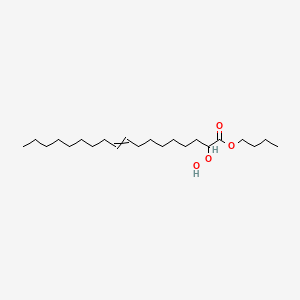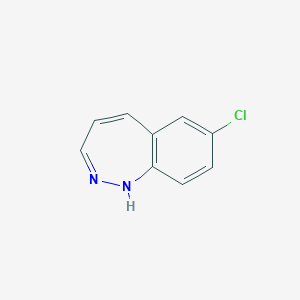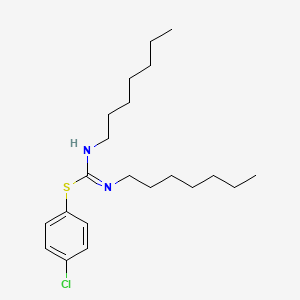
4-Chlorophenyl N,N'-diheptylcarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl N,N’-diheptylcarbamimidothioate is an organic compound that belongs to the class of carbamimidothioates This compound is characterized by the presence of a 4-chlorophenyl group and two heptyl chains attached to a carbamimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with N,N’-diheptylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenyl N,N’-diheptylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
4-Chlorophenyl N,N’-diheptylcarbamimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenyl isothiocyanate
- 4-Chlorophenyl carbamate
- 4-Chlorophenyl thiourea
Comparison
4-Chlorophenyl N,N’-diheptylcarbamimidothioate is unique due to the presence of two heptyl chains, which impart distinct physicochemical properties compared to other similar compounds. These long alkyl chains can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
58363-84-1 |
|---|---|
Formule moléculaire |
C21H35ClN2S |
Poids moléculaire |
383.0 g/mol |
Nom IUPAC |
(4-chlorophenyl) N,N'-diheptylcarbamimidothioate |
InChI |
InChI=1S/C21H35ClN2S/c1-3-5-7-9-11-17-23-21(24-18-12-10-8-6-4-2)25-20-15-13-19(22)14-16-20/h13-16H,3-12,17-18H2,1-2H3,(H,23,24) |
Clé InChI |
ZGTRTPKQOHMOIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=NCCCCCCC)SC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


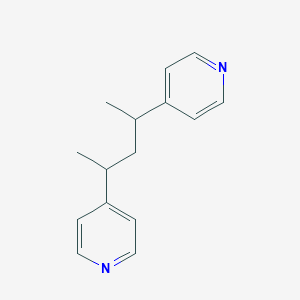
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)

![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
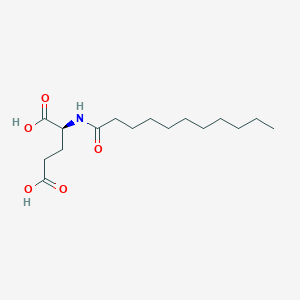
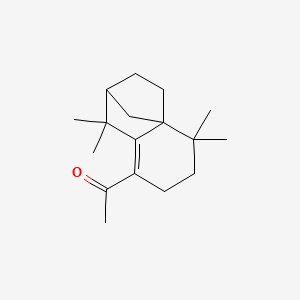
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
